molecular formula C8H17Cl2N3 B1390000 [2-(3,5-Dimethyl-pyrazol-1-yl)-ethyl]-methyl-amine dihydrochloride CAS No. 1185293-63-3

[2-(3,5-Dimethyl-pyrazol-1-yl)-ethyl]-methyl-amine dihydrochloride

Cat. No.: B1390000
CAS No.: 1185293-63-3
M. Wt: 226.14 g/mol
InChI Key: BCDDYXUHEHAODZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(3,5-Dimethyl-pyrazol-1-yl)-ethyl]-methyl-amine dihydrochloride: is an organic compound that features a pyrazole ring substituted with dimethyl groups at positions 3 and 5, an ethyl linker, and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3,5-Dimethyl-pyrazol-1-yl)-ethyl]-methyl-amine dihydrochloride typically involves the following steps:

  • Formation of 3,5-Dimethylpyrazole: : This can be achieved through the condensation of acetylacetone with hydrazine . [ \text{CH}_3\text{C(O)CH}_2\text{C(O)CH}_3 + \text{N}_2\text{H}_4 \rightarrow (\text{CH}_3\text{C})_2\text{CHN}_2\text{H} + 2\text{H}_2\text{O} ]

  • Alkylation: : The 3,5-dimethylpyrazole is then alkylated with an appropriate ethylating agent to introduce the ethyl linker.

  • Amination: : The ethylated product is further reacted with methylamine to introduce the methylamine group.

  • Formation of Dihydrochloride Salt: : Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

[2-(3,5-Dimethyl-pyrazol-1-yl)-ethyl]-methyl-amine dihydrochloride: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines.

Scientific Research Applications

[2-(3,5-Dimethyl-pyrazol-1-yl)-ethyl]-methyl-amine dihydrochloride: has several scientific research applications:

Mechanism of Action

The mechanism by which [2-(3,5-Dimethyl-pyrazol-1-yl)-ethyl]-methyl-amine dihydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The pyrazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The methylamine group can form hydrogen bonds with biological molecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : [2-(3,5-Dimethyl-pyrazol-1-yl)-ethyl]-methyl-amine dihydrochloride is unique due to its specific substitution pattern and the presence of both a pyrazole ring and a methylamine group. This combination of features gives it distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-N-methylethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3.2ClH/c1-7-6-8(2)11(10-7)5-4-9-3;;/h6,9H,4-5H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCDDYXUHEHAODZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(3,5-Dimethyl-pyrazol-1-yl)-ethyl]-methyl-amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
[2-(3,5-Dimethyl-pyrazol-1-yl)-ethyl]-methyl-amine dihydrochloride
Reactant of Route 3
Reactant of Route 3
[2-(3,5-Dimethyl-pyrazol-1-yl)-ethyl]-methyl-amine dihydrochloride
Reactant of Route 4
Reactant of Route 4
[2-(3,5-Dimethyl-pyrazol-1-yl)-ethyl]-methyl-amine dihydrochloride
Reactant of Route 5
Reactant of Route 5
[2-(3,5-Dimethyl-pyrazol-1-yl)-ethyl]-methyl-amine dihydrochloride
Reactant of Route 6
Reactant of Route 6
[2-(3,5-Dimethyl-pyrazol-1-yl)-ethyl]-methyl-amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.